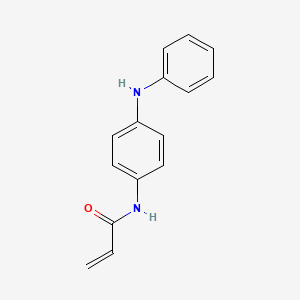

N-(4-Anilinophenyl)prop-2-enamide

Description

N-(4-Anilinophenyl)prop-2-enamide (CAS: 7530-31-6) is an acrylamide derivative with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.188 g/mol. It features a prop-2-enamide backbone linked to a 4-aminophenyl group.

Properties

IUPAC Name |

N-(4-anilinophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-2-15(18)17-14-10-8-13(9-11-14)16-12-6-4-3-5-7-12/h2-11,16H,1H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLPOBRVSAUJSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626808 | |

| Record name | N-(4-Anilinophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22325-96-8 | |

| Record name | N-(4-Anilinophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Limitations

Acryloyl chloride reacts with 4-aminodiphenylamine in anhydrous dichloromethane or toluene, with triethylamine neutralizing HCl byproducts. The reaction proceeds as:

However, acryloyl chloride’s toxicity, corrosivity, and lachrymatory properties necessitate stringent safety measures. Additionally, purification requires multiple steps to remove residual chloride salts, often reducing yields to 70–75%.

Neat Melt Condensation and Dehydration

A solvent-free, two-step process developed in EP0028999B1 avoids acyl chlorides entirely.

Step 2: Dehydration to α,β-Unsaturated Amide

The hydroxyamide is dehydrated using concentrated sulfuric acid (10% w/w) at 98–100°C for 18 minutes:

Optimized Parameters :

Solvent-Assisted Synthesis with Acid Catalysts

For better temperature control, the hydroxyamide intermediate can be synthesized in aprotic solvents like xylene or toluene.

Catalyzed Condensation

p-Toluenesulfonic acid (0.5–1.0 mol%) accelerates the reaction between α-hydroxypropionic acid and 4-aminodiphenylamine in refluxing xylene (138–144°C). A Dean-Stark trap removes water, achieving 85–90% conversion within 3 hours.

Comparative Advantages

-

Temperature Control : Prevents thermal degradation of reactants.

-

Scalability : Suitable for batch processing in industrial reactors.

Dehydration Techniques and Optimization

While sulfuric acid is standard, alternative dehydrating agents offer flexibility:

Sulfuric Acid vs. Carbodiimide Reagents

Solvent Selection in Dehydration

Polar aprotic solvents (e.g., DMF) enhance reagent solubility but complicate purification. Neat dehydration with HSO remains preferred for industrial applications.

Comparative Analysis of Synthesis Routes

| Parameter | Acid Chloride Method | Neat Melt | Solvent-Assisted |

|---|---|---|---|

| Yield (%) | 70–75 | 81 | 85–89 |

| Reaction Time | 2–4 hours | 3–4 hours | 3–5 hours |

| Hazard Profile | High (acyl chloride) | Low | Moderate (solvents) |

| Scalability | Limited | High | Moderate |

| Purification Complexity | High | Moderate | Moderate |

Emerging Methodologies in Enamide Synthesis

Recent advances in electrophilic amide activation, such as LiHMDS/triflic anhydride systems, enable direct N-dehydrogenation of saturated amides. Although untested for the target compound, this method could bypass the hydroxyamide intermediate:

Potential Benefits :

Industrial-Scale Production Considerations

The neat melt method dominates industrial settings due to:

-

Cost Efficiency : No solvent procurement or recovery.

-

Waste Reduction : Minimizes aqueous waste from solvent washes.

-

Safety : Eliminates flammable solvents and toxic reagents.

Chemical Reactions Analysis

Types of Reactions: N-(4-Anilinophenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the amide moiety are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-Anilinophenyl)prop-2-enamide is utilized in various scientific research applications, including:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activity, including its effects on cell function and viability.

Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-Anilinophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity: Cinnamanilide Derivatives

Cinnamic acid anilides, such as (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (compound 10 in ), demonstrate potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Compound 10 showed bactericidal efficacy comparable to ampicillin, with minimal cytotoxicity in THP1-Blue™ NF-κB cells . In contrast, N-(4-Anilinophenyl)prop-2-enamide lacks halogen or trifluoromethyl substituents, which are critical for enhancing lipophilicity and membrane penetration in antimicrobial analogs .

Table 1: Antimicrobial Activity of Selected Prop-2-enamide Derivatives

Anti-Inflammatory Activity: Natural Amide Derivatives

Natural amides isolated from Lycium barbarum and Lycium yunnanense exhibit significant anti-inflammatory effects. For example:

- N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (compound 1, ) showed an IC₅₀ of 17.00 ± 1.11 μM in NO inhibition assays, outperforming the positive control quercetin .

- 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (compound 4 , ) demonstrated potent anti-inflammatory activity (IC₅₀ < 17.21 μM) .

These compounds share a para-methoxy or ortho-hydroxy substitution pattern, which enhances hydrogen bonding and electron-donating effects critical for NF-κB pathway modulation.

Physicochemical and ADMET Properties

Lipophilicity and LogD₇.₄

Lipophilicity (LogD₇.₄) significantly impacts bioavailability. highlights that halogenated derivatives (e.g., compound 10) exhibit higher LogD values due to trifluoromethyl groups, enhancing membrane permeability. Conversely, this compound has a predicted LogP of 2.63 (based on analog data), indicating moderate lipophilicity .

Table 2: Physicochemical Comparison

| Compound | Molecular Weight | LogP/LogD₇.₄ | PSA (Ų) | Bioactivity |

|---|---|---|---|---|

| Compound 10 () | 337.27 | 4.12 | 46.3 | Antimicrobial |

| Compound 1 () | 387.40 | 2.98 | 98.5 | Anti-inflammatory |

| This compound | 162.19 | 2.63* | 55.6 | Undetermined |

Structural Similarity and Activity Trends

Principal Component Analysis (PCA) and Tanimoto similarity metrics () reveal that meta-substituted analogs (e.g., 3-fluoro, 3-chloro) prioritize antimicrobial activity, while ortho-substituted derivatives favor anti-inflammatory effects. For example, compound 20 (2,6-dibromo-3-chloro-4-fluoro substitution) attenuated LPS-induced NF-κB activation but showed weak antimicrobial activity . This compound’s unsubstituted phenyl ring limits its versatility compared to these optimized analogs.

Q & A

Q. What are the standard synthetic routes for N-(4-Anilinophenyl)prop-2-enamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves acylation of 4-anilinoaniline with acryloyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Key steps include:

- Nucleophilic attack : The amine group reacts with acryloyl chloride to form the amide bond.

- Purification : Column chromatography or recrystallization is used to isolate the product.

- Yield optimization : Reaction temperature (0–5°C) and slow addition of acryloyl chloride minimize side reactions. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural confirmation : (e.g., amide proton at δ 10.2–10.5 ppm) and (carbonyl carbon at δ 165–170 ppm).

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS for molecular ion [M+H]+).

- Crystallinity : X-ray diffraction for solid-state structure elucidation .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Short-term storage : Dissolved in DMSO at -20°C (stable for 6 months).

- Long-term storage : Lyophilized powder under inert atmosphere (argon) at -80°C (stable for ≥2 years).

- Degradation indicators : Discoloration (yellowing) or precipitation in solution, monitored via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor agonism)?

- Methodological Answer :

- Target validation : Use orthogonal assays (e.g., radioligand binding for receptor affinity vs. enzymatic activity assays).

- Structure-activity relationship (SAR) : Synthesize analogs with modifications to the anilino or acrylamide groups to isolate functional moieties.

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes to serotonin receptors vs. monoamine oxidases .

Q. What experimental designs are recommended for studying the compound’s interaction with biological membranes?

- Methodological Answer :

- Lipophilicity assessment : Measure logP values via shake-flask method or HPLC retention time.

- Membrane permeability : Use Caco-2 cell monolayers or artificial lipid bilayers (e.g., PAMPA assay).

- Fluorescence microscopy : Label the compound with a fluorophore (e.g., BODIPY) to visualize cellular uptake .

Q. How can reaction conditions be optimized to suppress by-products during large-scale synthesis?

- Methodological Answer :

- By-product analysis : Identify impurities via LC-MS and adjust stoichiometry (e.g., excess acryloyl chloride to drive reaction completion).

- Solvent optimization : Replace dichloromethane with THF to improve solubility of intermediates.

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce side reactions .

Q. What strategies are effective in elucidating the compound’s metabolic pathways in vitro?

- Methodological Answer :

- Incubation with liver microsomes : Monitor metabolite formation via LC-MS/MS over time.

- Cytochrome P450 inhibition assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

- Stable isotope labeling : Synthesize -labeled analogs to track metabolic products .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

- Methodological Answer :

- Dose-response profiling : Test a wider concentration range (e.g., 0.1–100 µM) and calculate IC values using nonlinear regression (e.g., GraphPad Prism).

- Cell line validation : Ensure consistent culture conditions (e.g., passage number, serum concentration).

- Mechanistic studies : Compare apoptosis markers (e.g., caspase-3 activation) between sensitive and resistant lines .

Q. What statistical approaches are robust for analyzing SAR datasets with high variability?

- Methodological Answer :

- Multivariate analysis : Principal component analysis (PCA) to identify structural features correlating with activity.

- Machine learning : Train random forest models on descriptors (e.g., molecular weight, logP, polar surface area).

- Cross-validation : Use k-fold validation to assess model predictability .

Comparative and Mechanistic Studies

Q. How does this compound compare to fluorinated analogs in terms of pharmacokinetics?

- Methodological Answer :

- Pharmacokinetic profiling : Conduct IV/PO dosing in rodent models and measure plasma half-life (t), AUC, and clearance.

- Metabolic stability : Compare intrinsic clearance in hepatocyte suspensions.

- Fluorine impact : Fluorinated analogs (e.g., 4-fluoro substitution) often show enhanced metabolic stability due to reduced CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.